1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine
Overview
Description
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. One common method involves the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel complex, followed by reductive elimination to release the difluoromethylarene .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to methyl-substituted derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand the effects of difluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one: This compound differs by having a ketone group instead of an amine group.
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with a trifluoromethyl group.
Uniqueness: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQNZDMLQXMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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